2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one

Description

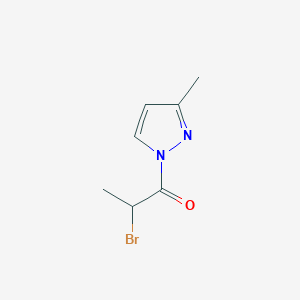

2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one is a brominated ketone derivative featuring a 3-methylpyrazole moiety attached to a propan-1-one backbone. The bromine atom at the β-position of the ketone group enhances electrophilicity, making it reactive toward nucleophilic substitution or cross-coupling reactions. The 3-methylpyrazole substituent contributes to its steric and electronic profile, influencing solubility, stability, and intermolecular interactions.

Properties

CAS No. |

69413-07-6 |

|---|---|

Molecular Formula |

C7H9BrN2O |

Molecular Weight |

217.06 g/mol |

IUPAC Name |

2-bromo-1-(3-methylpyrazol-1-yl)propan-1-one |

InChI |

InChI=1S/C7H9BrN2O/c1-5-3-4-10(9-5)7(11)6(2)8/h3-4,6H,1-2H3 |

InChI Key |

BSZKOCLRLBJGMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C(=O)C(C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one typically involves the bromination of 1-(3-methyl-1H-pyrazol-1-yl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Substituted pyrazoles with various functional groups.

Reduction: 1-(3-methyl-1H-pyrazol-1-yl)propan-1-ol.

Oxidation: 2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propanoic acid.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one exhibits significant potential in medicinal chemistry due to its biological activities:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives can exhibit antimicrobial properties against various pathogens. The compound has shown effectiveness in inhibiting bacterial growth.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| This compound | 0.25 μg/mL | Staphylococcus aureus |

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 40% | 75% |

Agrochemicals

The compound's reactivity allows it to serve as an intermediate in the synthesis of agrochemicals. Its unique structure can be modified to develop new pesticides or herbicides that target specific biological pathways in pests.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy Study : A research article published in ACS Omega highlighted the compound's significant antimicrobial activity against resistant strains, emphasizing its potential as a lead compound for drug development.

- Anti-inflammatory Mechanisms : Research by Sivaramakarthikeyan et al. demonstrated that derivatives of pyrazole could effectively reduce inflammation without severe side effects, suggesting the therapeutic potential of this compound in inflammatory diseases.

- Cytotoxicity Profiles : Comparative studies indicated that compounds with similar structural features exhibited enhanced anticancer activity, making them candidates for further investigation in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one can be contextualized by comparing it to related brominated propanone derivatives with heterocyclic substituents. Key compounds for comparison include:

Structural Analogues

4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one ()

- Structural Differences : Features a dihydro-pyrazolone core with a trifluoromethylphenyl group. The bromine is part of the pyrazolone ring, unlike the β-brominated ketone in the target compound.

- Synthesis : Prepared via procedure A3 (patent method), involving halogenation and aryl substitution .

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one () Structural Differences: Substituted with a 5-methoxyindole group instead of pyrazole. The methoxy group increases electron density, altering reactivity and binding affinity. Physicochemical Properties: Molecular weight = 282.13 g/mol, XLogP3 = 2.9, hydrogen bond donors = 1, acceptors = 2 .

3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one () Structural Differences: Contains a methyl group at the indole nitrogen and a branched methyl group on the propanone chain, enhancing lipophilicity (XLogP3 likely > 3). Molecular Formula: C₁₄H₁₆BrNO₂, Molecular Weight = 310.19 g/mol .

(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one () Structural Differences: Incorporates an α,β-unsaturated ketone and a bromoanilino group, enabling conjugation and hydrogen bonding.

Biological Activity

2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly for antimicrobial, anticancer, and anti-inflammatory purposes.

- Molecular Formula : C7H9BrN2O

- Molecular Weight : 217.06 g/mol

- IUPAC Name : this compound

- CAS Number : 45081153

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other pyrazole derivatives.

- Receptor Modulation : It may act on various receptors, influencing cellular signaling and function.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that this compound can effectively inhibit the growth of various pathogens.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.40 | 0.45 |

These findings suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal activity, making it a potential candidate for treating infections caused by resistant strains.

Anticancer Activity

In cancer research, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies indicate that pyrazole derivatives can reduce the viability of cancer cells significantly.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 12.27 |

| MCF7 (breast cancer) | 15.64 |

| HeLa (cervical cancer) | 10.50 |

These results highlight the compound's potential as an anticancer agent, warranting further exploration into its mechanisms and efficacy in vivo.

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. Research indicates that compounds like this compound can modulate inflammatory pathways, potentially reducing inflammation markers in various models.

Case Studies and Research Findings

A significant body of research has focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

- Antimicrobial Evaluation : A study published in ACS Omega reported that several pyrazole derivatives exhibited strong antimicrobial activity with low MIC values against multiple pathogens, indicating their potential as new antibiotics .

- Cancer Cell Viability Reduction : Research published in MDPI demonstrated that specific pyrazole compounds reduced the viability of lung cancer cells significantly compared to untreated controls, suggesting their role in cancer therapy .

- Inflammatory Response Modulation : A study highlighted the anti-inflammatory effects of pyrazoles, demonstrating their ability to lower pro-inflammatory cytokines in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.